molecular formula C9H10N2O2 B3213333 Acetic acid, [(phenylmethyl)hydrazono]- CAS No. 111574-78-8

Acetic acid, [(phenylmethyl)hydrazono]-

Cat. No.: B3213333
CAS No.: 111574-78-8
M. Wt: 178.19 g/mol
InChI Key: QEWQWLKPSSCBGW-YRNVUSSQSA-N
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Description

Acetic acid, [(phenylmethyl)hydrazono]- is an organic compound with the molecular formula C9H10N2O2 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a [(phenylmethyl)hydrazono] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(phenylmethyl)hydrazono]- typically involves the reaction of benzylhydrazine with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(phenylmethyl)hydrazono]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazono group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Acetic acid, [(phenylmethyl)hydrazono]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of acetic acid, [(phenylmethyl)hydrazono]- involves its interaction with specific molecular targets. The hydrazono group can form stable complexes with metal ions, which can then participate in various biochemical pathways. The compound may also interact with cellular proteins and enzymes, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylideneacetone: Similar in structure but lacks the hydrazono group.

    Phenylhydrazine: Contains the hydrazine group but differs in the acetic acid moiety.

    Acetohydrazide: Similar hydrazine functionality but different overall structure.

Uniqueness

Acetic acid, [(phenylmethyl)hydrazono]- is unique due to the presence of both the acetic acid and hydrazono functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2E)-2-(benzylhydrazinylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-11-10-6-8-4-2-1-3-5-8/h1-5,7,10H,6H2,(H,12,13)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWQWLKPSSCBGW-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNN=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN/N=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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